molecular formula C21H25ClN2O5S B2613165 N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-32-7

N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2613165
CAS RN: 1021074-32-7
M. Wt: 452.95
InChI Key: OSFWCMHZGHXIDL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25ClN2O5S and its molecular weight is 452.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

Conventional vs. Microwave-Assisted Synthesis : This research involved the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds structurally related to the specified chemical, via both conventional and microwave-assisted protocols. The study aimed to evaluate their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Compound 8g, in particular, demonstrated good activity against these enzymes. Molecular docking and structure-activity relationship (SAR) studies provided insights into the binding modes of these compounds against the target enzymes (Virk et al., 2018).

Antibacterial Potential

Synthesis of N-Substituted Acetamide Derivatives : A study explored the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research highlights the synthetic route and the antibacterial activity of these compounds against various bacterial strains. One compound, in particular, showed significant growth inhibition of several bacteria, including Salmonella typhi and Escherichia coli, with minimum inhibitory concentrations indicating potential as moderate inhibitors with relative activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Synthesis, Characterization, and Pharmacological Evaluation

Multifunctional Moieties in Acetamide Derivatives : Another study involved the synthesis and evaluation of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide for their antibacterial and anti-enzymatic potential. The research underscored the importance of structural modifications to enhance biological activity and provided a comprehensive analysis of the synthesized molecules' pharmacological properties (Nafeesa et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-7-9-18(10-8-17)30(26,27)24-12-4-3-5-16(24)14-21(25)23-19-13-15(22)6-11-20(19)29-2/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFWCMHZGHXIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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